N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N~2~-(4-CHLOROPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLOROPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include chlorinated aromatic compounds, methoxy-substituted phenyl groups, and thioamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-CHLOROPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N~2~-(4-CHLOROPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N2-(4-CHLOROPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE
- 4-(4-BROMOPHENYL)-2-[(4-CHLOROANILINO)METHYL]-N-(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO-1,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOXAMIDE
- 2-[(4-BROMOANILINO)METHYL]-N-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-1,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOXAMIDE
Uniqueness
N~2~-(4-CHLOROPHENYL)-1,4-BIS(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H28ClN3O2S |
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Molecular Weight |
542.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,6-bis(4-methoxyphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3O2S/c1-36-24-14-6-20(7-15-24)27-19-35-29(30(38)33-23-12-10-22(32)11-13-23)28(21-8-16-25(37-2)17-9-21)26-5-3-4-18-34(27)31(26)35/h6-17,19H,3-5,18H2,1-2H3,(H,33,38) |
InChI Key |
PGTGQWLIJQXYCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=S)NC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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